(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound belongs to the thieno-thiazinone class, characterized by a fused thiophene-thiazinone core. Its structure includes a 4-chlorobenzyl substituent and a (3,5-dimethoxyphenyl)amino methylene group, which contribute to its electronic and steric properties. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX, which are critical for resolving complex heterocyclic systems .
Properties
IUPAC Name |
(3Z)-1-[(4-chlorophenyl)methyl]-3-[(3,5-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c1-29-17-9-16(10-18(11-17)30-2)24-12-20-21(26)22-19(7-8-31-22)25(32(20,27)28)13-14-3-5-15(23)6-4-14/h3-12,24H,13H2,1-2H3/b20-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATLBOPDZWWNJG-NDENLUEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thieno-thiazine class of compounds, which are known for their diverse biological activities. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN2O5S2
- Molecular Weight : 490.97 g/mol
- IUPAC Name : (3Z)-1-[(4-chlorobenzyl)methyl]-3-[(3,5-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
This compound features a thieno[3,2-c][1,2]thiazin backbone with a chlorobenzyl and a dimethoxyphenyl substituent. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Case Study : A study on thiazine derivatives demonstrated that modifications in the side chains significantly affected their cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- In Vitro Studies : Research indicates that thieno-thiazine derivatives can inhibit the growth of several bacterial strains. For example, studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
- Absorption and Distribution : Preliminary data suggest that the compound has good oral bioavailability due to its lipophilic nature.
- Metabolism : It is likely metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .
Comparative Analysis
To better understand the biological activity of this compound relative to other similar compounds, a comparative analysis is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Moderate | Strong | Apoptosis induction |
| Compound B | High | Moderate | Cell cycle inhibition |
| (This Compound) | High | Strong | Caspase activation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s thieno-thiazinone core distinguishes it from simpler thiazinones or thiophene derivatives. Key comparisons include:
| Compound | Core Structure | Substituents | Electronic Features |
|---|---|---|---|
| Target Compound | Thieno[3,2-c][1,2]thiazinone | 4-Chlorobenzyl, 3,5-dimethoxyphenylamino | High polarity (sulfone group), conjugated π-system |
| Thiazinone derivatives (e.g., from Populus buds) | Benzothiazinone | Phenylpropenoids, glycerides | Moderate polarity, hydrogen-bond donors |
| Marine actinomycete secondary metabolites | Varied heterocycles | Halogenated or alkyl side chains | Diverse electronic profiles, often lipophilic |
- The 3,5-dimethoxyphenyl group may enhance π-π stacking interactions, similar to flavonoid retention behaviors influenced by substituent positioning . Unlike isoelectronic compounds with dissimilar geometries (e.g., cluster compounds), the target compound’s planar structure favors intermolecular interactions critical for crystallinity or receptor binding .
Physicochemical and Chromatographic Behavior
Retention properties and solubility can be inferred from structural analogs:
| Property | Target Compound | Thiazinone Derivatives | Marine Heterocycles |
|---|---|---|---|
| logP (Predicted) | 2.8–3.5 | 1.5–2.5 | 3.0–4.0 |
| Retention Time (HPLC) | Moderate-to-high | Low-to-moderate | High |
| Hydrogen Bonding | Strong (sulfone, NH) | Moderate (OH groups) | Weak (alkyl substituents) |
- Chromatographic Notes: The sulfone and amino groups in the target compound likely increase retention in reversed-phase HPLC due to polar interactions with stationary phases, akin to hydroxy-flavones with intramolecular hydrogen bonding . Marine-derived heterocycles with halogen substituents exhibit higher logP values, suggesting the target compound may balance lipophilicity and polarity for optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
